![molecular formula C32H24 B11969396 heptacyclo[12.6.6.64,11.05,10.015,20.021,26.027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene CAS No. 5672-97-9](/img/structure/B11969396.png)
heptacyclo[12.6.6.64,11.05,10.015,20.021,26.027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptacyclo[126664,1105,10015,20021,26027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene is a complex polycyclic aromatic hydrocarbon This compound is characterized by its intricate structure, which includes multiple fused rings and double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of heptacyclo[12.6.6.64,11.05,10.015,20.021,26.027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene typically involves multi-step organic synthesis techniques. The process often starts with simpler aromatic compounds, which undergo a series of cyclization and dehydrogenation reactions to form the complex polycyclic structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired compound.
Industrial Production Methods
Industrial production of this compound is not common due to its complexity and the specialized conditions required for its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
化学反応の分析
Types of Reactions
Heptacyclo[12.6.6.64,11.05,10.015,20.021,26.027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce functional groups like halogens, nitro groups, or alkyl chains.
科学的研究の応用
Heptacyclo[12.6.6.64,11.05,10.015,20.021,26.027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene has several applications in scientific research:
Chemistry: It is used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Research into its interactions with biological molecules can provide insights into the behavior of similar compounds in biological systems.
Industry: Its unique structure makes it a candidate for materials science research, particularly in the development of novel polymers and nanomaterials.
作用機序
The mechanism by which heptacyclo[12.6.6.64,11.05,10.015,20.021,26.027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene exerts its effects depends on its interaction with other molecules. Its polycyclic structure allows it to engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s binding affinity and specificity for various molecular targets, such as enzymes, receptors, and nucleic acids.
類似化合物との比較
Similar Compounds
- Heptacyclo[27.3.1.12,6.113,17.118,22.07,12.023,28]hexatriaconta-1(33),2(36),3,5,7,9,11,13(35),14,16,18(34),19,21,23,25,27,29,31-octadecaene
- Heptacyclo[16.10.2.24,15.05,14.06,11.019,28.022,27]dotriaconta-1(28),4,6,8,10,12,14,18,20,22,24,26,29,31-tetradecaene
Uniqueness
Heptacyclo[126664,1105,10015,20021,26027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene is unique due to its specific arrangement of fused rings and double bonds, which confer distinct chemical and physical properties
特性
CAS番号 |
5672-97-9 |
|---|---|
分子式 |
C32H24 |
分子量 |
408.5 g/mol |
IUPAC名 |
heptacyclo[12.6.6.64,11.05,10.015,20.021,26.027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene |
InChI |
InChI=1S/C32H24/c1-2-10-22-21(9-1)29-17-18-31-25-13-5-7-15-27(25)32(28-16-8-6-14-26(28)31)20-19-30(22)24-12-4-3-11-23(24)29/h1-16H,17-20H2 |
InChIキー |
VCCYKNKAQTXXMJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C3C=CC=CC3=C(CCC4=C5C=CC=CC5=C1C6=CC=CC=C46)C7=CC=CC=C27 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


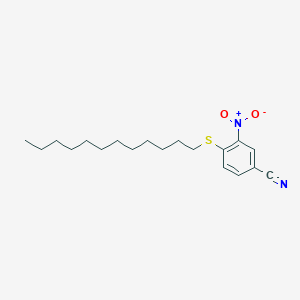
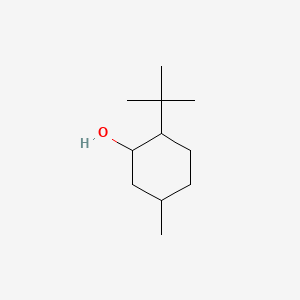
![Phenol, 4-[(2-benzothiazolylthio)methyl]-2,6-bis(1,1-dimethylethyl)-](/img/structure/B11969329.png)
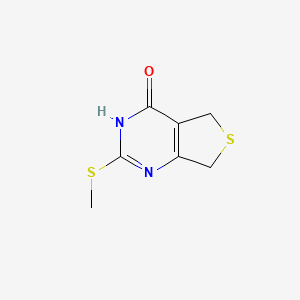
![(4Z)-5-(3-bromophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11969340.png)
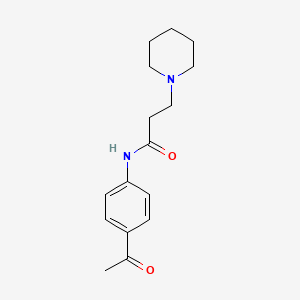
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969353.png)
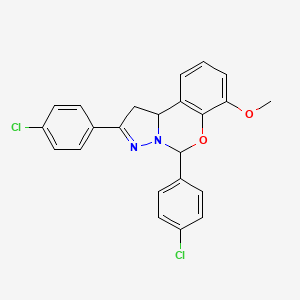
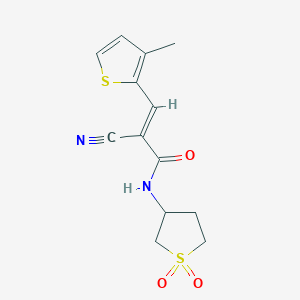
![N-{(E)-1-({[3-(1H-Imidazol-1-YL)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]ethenyl}-4-methoxybenzamide](/img/structure/B11969368.png)
![methyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969371.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11969379.png)
![N-{(Z)-1-{[(2-Furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]ethenyl}-4-methylbenzamide](/img/structure/B11969380.png)
